Cas no 270902-38-0 (2-(2-Thienyl)piperidine)

2-(2-Thienyl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a thiophene moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its hybrid aromatic-aliphatic character enhances reactivity in cross-coupling and functionalization reactions, while the nitrogen atom in the piperidine ring allows for further derivatization. The compound's stability and solubility in common organic solvents facilitate its use in diverse synthetic applications. Researchers leverage 2-(2-Thienyl)piperidine for developing bioactive molecules, particularly in CNS-targeted drug discovery, due to its potential interactions with neurological receptors. Its well-defined synthesis route ensures consistent purity and scalability for industrial use.
2-(2-Thienyl)piperidine structure
2-(2-Thienyl)piperidine structure
Product name:2-(2-Thienyl)piperidine
CAS No:270902-38-0
MF:C9H13NS
MW:167.27122092247
MDL:MFCD02663548
CID:3055900
PubChem ID:3307484

2-(2-Thienyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Thienyl)piperidine
    • AKOS001475993
    • SCHEMBL7008410
    • SB42737
    • 2-thiophen-2-ylpiperidine
    • VS-07103
    • MFCD02663548
    • 2-(thiophen-2-yl)piperidine
    • EN300-241738
    • N12927
    • BBL020493
    • STK893189
    • 270902-38-0
    • CS-0271856
    • MDL: MFCD02663548
    • Inchi: 1S/C9H13NS/c1-2-6-10-8(4-1)9-5-3-7-11-9/h3,5,7-8,10H,1-2,4,6H2
    • InChI Key: IRHBPLJGCWXMPV-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1CCCCN1

Computed Properties

  • Exact Mass: 167.07687059g/mol
  • Monoisotopic Mass: 167.07687059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 40.3Ų

2-(2-Thienyl)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T430370-500mg
2-(2-Thienyl)piperidine
270902-38-0
500mg
$ 320.00 2022-06-02
abcr
AB382599-1g
2-(Thiophen-2-yl)piperidine; .
270902-38-0
1g
€462.00 2025-03-19
Enamine
EN300-241738-0.1g
2-(thiophen-2-yl)piperidine
270902-38-0 95%
0.1g
$140.0 2024-06-19
Enamine
EN300-241738-0.25g
2-(thiophen-2-yl)piperidine
270902-38-0 95%
0.25g
$199.0 2024-06-19
Enamine
EN300-241738-5.0g
2-(thiophen-2-yl)piperidine
270902-38-0 95%
5.0g
$1164.0 2024-06-19
Aaron
AR00BDBZ-250mg
2-(2-THIENYL)PIPERIDINE
270902-38-0 97%
250mg
$126.00 2025-02-12
Enamine
EN300-241738-1g
2-(thiophen-2-yl)piperidine
270902-38-0
1g
$971.0 2023-09-15
Enamine
EN300-241738-10g
2-(thiophen-2-yl)piperidine
270902-38-0
10g
$4176.0 2023-09-15
A2B Chem LLC
AF29395-250mg
2-(Thiophen-2-yl)piperidine
270902-38-0 97%
250mg
$78.00 2024-04-20
Ambeed
A538082-250mg
2-(Thiophen-2-yl)piperidine
270902-38-0 97%
250mg
$99.0 2024-07-28

Additional information on 2-(2-Thienyl)piperidine

Recent Advances in the Study of 2-(2-Thienyl)piperidine (CAS: 270902-38-0) in Chemical Biology and Pharmaceutical Research

The compound 2-(2-Thienyl)piperidine (CAS: 270902-38-0) has recently gained significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, which combines a piperidine ring with a thiophene moiety, exhibits versatile pharmacological activities, making it a promising candidate for drug development. Recent studies have explored its role as a building block in medicinal chemistry, particularly in the design of novel central nervous system (CNS) agents and enzyme inhibitors.

One of the key areas of investigation has been the compound's interaction with neurotransmitter receptors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(2-Thienyl)piperidine show high affinity for sigma receptors, which are implicated in various neurological disorders. The research team utilized molecular docking simulations and in vitro binding assays to elucidate the structure-activity relationships (SAR) of these derivatives, revealing that subtle modifications to the thiophene ring significantly influence receptor binding affinity and selectivity.

In addition to its neurological applications, recent work has highlighted the potential of 2-(2-Thienyl)piperidine in oncology research. A preclinical study conducted by researchers at the National Cancer Institute identified several piperidine-thiophene hybrids that exhibit potent inhibitory effects against histone deacetylases (HDACs), a class of enzymes frequently dysregulated in cancer. The lead compound from this series, incorporating the 2-(2-Thienyl)piperidine scaffold, showed nanomolar activity against HDAC6 with remarkable selectivity over other HDAC isoforms.

The synthetic accessibility of 2-(2-Thienyl)piperidine has also been a focus of recent methodological developments. A 2024 publication in Organic Letters described an efficient, one-pot synthesis route that improves yield and reduces purification steps compared to traditional methods. This advancement is particularly significant for scaling up production of the compound and its derivatives for further biological evaluation.

Pharmacokinetic studies have provided crucial insights into the drug-like properties of 2-(2-Thienyl)piperidine derivatives. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates that these compounds generally exhibit favorable blood-brain barrier penetration and metabolic stability, although some structural modifications may be required to optimize oral bioavailability. These findings are guiding the design of next-generation analogs with improved therapeutic indices.

Looking forward, the versatility of the 2-(2-Thienyl)piperidine scaffold continues to inspire novel applications. Current research directions include its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules for targeted protein degradation and as a component of fluorescent probes for biological imaging. The compound's unique combination of rigidity and flexibility, along with its synthetic tractability, positions it as a valuable tool in chemical biology and drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:270902-38-0)2-(2-Thienyl)piperidine
A1180923
Purity:99%
Quantity:1g
Price ($):240.0